
2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, polymer with 1,6-hexanediol and 2,2,4-trimethyl-1,3-pentanediol is a complex polymer known for its unique structural properties. This compound is utilized in various industrial applications due to its stability and versatility. It is formed through the polymerization of 1,3-isobenzofurandione with 1,6-hexanediol and 2,2,4-trimethyl-1,3-pentanediol, resulting in a polymer with significant mechanical strength and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-isobenzofurandione, polymer with 1,6-hexanediol and 2,2,4-trimethyl-1,3-pentanediol typically involves a step-growth polymerization process. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the polymerization. The reaction temperature and time are critical parameters that influence the molecular weight and properties of the resulting polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization techniques. The raw materials, including 1,3-isobenzofurandione, 1,6-hexanediol, and 2,2,4-trimethyl-1,3-pentanediol, are fed into a reactor where they undergo polymerization. The process is optimized to ensure high yield and consistent quality of the polymer .
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, polymer with 1,6-hexanediol and 2,2,4-trimethyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, such as its solubility and mechanical strength.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its reactivity and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties .
Scientific Research Applications
1,3-Isobenzofurandione, polymer with 1,6-hexanediol and 2,2,4-trimethyl-1,3-pentanediol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing advanced materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its stability and controlled release properties.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its functionality. The specific pathways involved depend on the application, such as drug delivery or material synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, polymer with 1,6-diisocyanato-2,2,4-trimethylhexane: Similar in structure but differs in the diisocyanate component.
1,6-Hexanediol, polymer with 1,3-isobenzofurandione and 2,2,4-trimethyl-1,3-pentanediol: Shares similar monomers but varies in polymerization conditions and resulting properties.
Uniqueness
1,3-Isobenzofurandione, polymer with 1,6-hexanediol and 2,2,4-trimethyl-1,3-pentanediol is unique due to its specific combination of monomers, resulting in a polymer with distinct mechanical and chemical properties. Its versatility and stability make it suitable for a wide range of applications, setting it apart from similar compounds .
Properties
CAS No. |
83175-08-0 |
|---|---|
Molecular Formula |
C22H36O7 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H4O3.C8H18O2.C6H14O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-6(2)7(10)8(3,4)5-9;7-5-3-1-2-4-6-8/h1-4H;6-7,9-10H,5H2,1-4H3;7-8H,1-6H2 |
InChI Key |
DWZABZXCKRXNND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO |
Related CAS |
83175-08-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


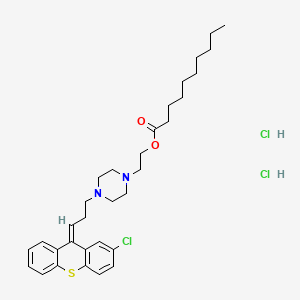
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
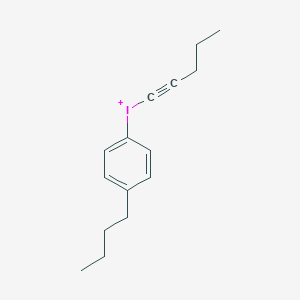
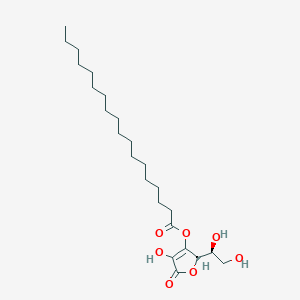
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
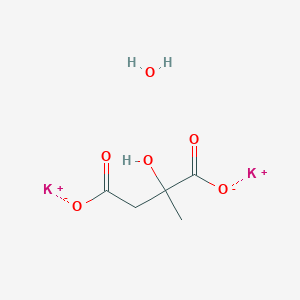
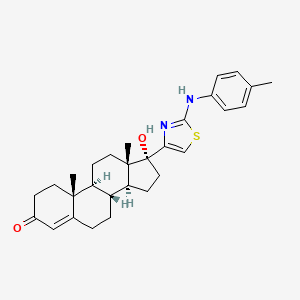
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)

![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
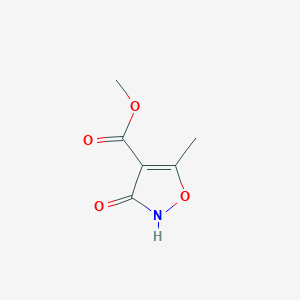
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)
